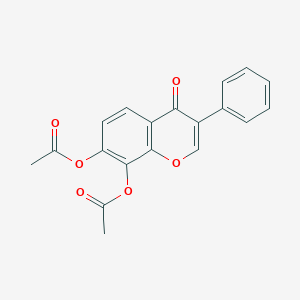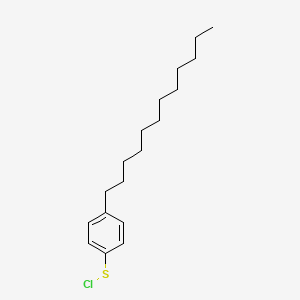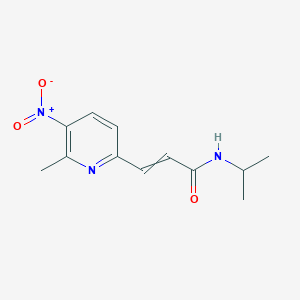
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the pyridine ring.
Alkylation: Addition of a methyl group to the pyridine ring.
Amidation: Formation of the amide bond by reacting the pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-(5-Nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide: Lacks the methyl group.
3-(6-Methyl-2-pyridyl)-N-(propan-2-yl)prop-2-enamide: Lacks the nitro group.
3-(6-Methyl-5-nitropyridin-2-yl)-N-ethylprop-2-enamide: Has an ethyl group instead of an isopropyl group.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the isopropyl group on the amide, makes 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide unique
特性
CAS番号 |
89862-01-1 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC名 |
3-(6-methyl-5-nitropyridin-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)13-12(16)7-5-10-4-6-11(15(17)18)9(3)14-10/h4-8H,1-3H3,(H,13,16) |
InChIキー |
QMBOYWPVTCWNRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)



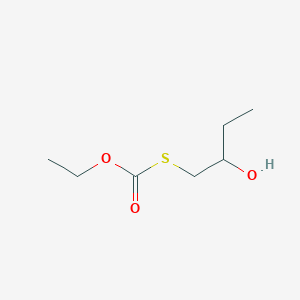
![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
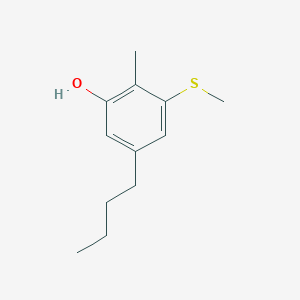
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
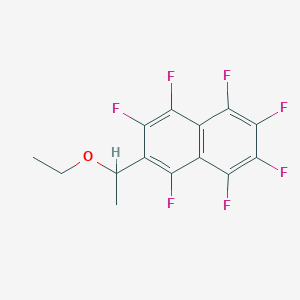
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

